molecular formula C21H22O11 B600330 (2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one CAS No. 122170-66-5

(2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one

Cat. No.: B600330
CAS No.: 122170-66-5
M. Wt: 450.39
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one is a complex organic molecule known for its diverse biological activities. It belongs to the class of flavonoids, which are polyphenolic compounds widely distributed in the plant kingdom. These compounds are known for their antioxidant, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde and 2,4,6-trihydroxyacetophenone.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate chalcone.

    Cyclization: The chalcone intermediate is then subjected to cyclization under acidic conditions to form the flavonoid core structure.

    Glycosylation: The final step involves the glycosylation of the flavonoid core with a suitable sugar donor, such as glucose, in the presence of a glycosylation catalyst.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the compound through fermentation. This method offers advantages in terms of scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The hydroxyl groups in the compound can participate in substitution reactions, such as esterification and etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Acidic or basic catalysts are often employed in substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Ester and ether derivatives.

Scientific Research Applications

Chemistry

The compound is used as a model molecule in studies of flavonoid chemistry, including structure-activity relationships and reaction mechanisms.

Biology

In biological research, the compound is studied for its antioxidant and anti-inflammatory properties. It is used in assays to evaluate its potential as a therapeutic agent.

Medicine

The compound has shown promise in preclinical studies as an anticancer agent. It is being investigated for its ability to inhibit the growth of cancer cells and induce apoptosis.

Industry

In the food and cosmetics industries, the compound is used as a natural antioxidant and preservative. It is also incorporated into skincare products for its anti-aging properties.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. Its antioxidant activity is primarily due to its ability to scavenge free radicals and chelate metal ions. The anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes, such as cyclooxygenase and lipoxygenase. The anticancer activity involves the induction of apoptosis through the activation of caspases and the inhibition of cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.

    Kaempferol: Known for its anticancer and cardioprotective effects.

    Luteolin: Exhibits anti-inflammatory and neuroprotective activities.

Uniqueness

The unique combination of hydroxyl groups and glycosylation in (2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one contributes to its distinct biological activities and makes it a valuable compound for research and industrial applications.

Properties

CAS No.

122170-66-5

Molecular Formula

C21H22O11

Molecular Weight

450.39

Origin of Product

United States

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